molecular formula C8H8O4 B3021576 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 771-03-9

3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B3021576
CAS No.: 771-03-9
M. Wt: 168.15
InChI Key: PKLPQOJFHFGVBS-UHFFFAOYSA-N
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Description

Historical Context and Structural Elucidation

The discovery of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one dates back to 1866, when Geuther first identified it as one of the products from the pyrolysis of ethyl acetoacetate (B1235776). clockss.org Since its initial discovery, various synthetic methodologies have been developed to produce DHA. For instance, Arndt and Nachtwey reported a synthesis method involving the elimination of one molecule of ethanol (B145695) from two molecules of ethyl acetoacetate in the presence of a base. clockss.org Another notable method is Pechmann's synthesis, which proceeds via the condensation of 3-oxopentanedioic acid with acetic anhydride. clockss.org The determination of its precise chemical structure was a subject of study, with different structures being proposed over time before the currently accepted form was confirmed. researchgate.net

Key Properties of this compound
PropertyValue
Molecular FormulaC8H8O4 nih.gov
Molecular Weight168.15 g/mol nih.gov
CAS Number771-03-9 nist.gov
Common NameDehydroacetic acid (DHA) clockss.org

Significance as a Versatile Chemical Scaffold and Precursor for Heterocyclic Compounds

This compound is widely regarded as a versatile synthon in organic synthesis, primarily due to the presence of multiple reactive functional groups within its structure. clockss.orgresearchgate.net These reactive sites allow it to be a powerful building block for the synthesis of a wide variety of heterocyclic compounds. researchgate.netclockss.org The molecule possesses several electrophilic sites, including the acetyl group and carbon atoms at positions 2, 4, and 6 of the pyran ring, as well as a nucleophilic center at the C-5 position. researchgate.netimist.ma

This reactivity allows DHA to undergo various chemical transformations, including reactions that retain the pyrone moiety and others that involve the opening and rearrangement of the pyran nucleus. researchgate.netclockss.org Nucleophilic reagents such as amines, hydrazines, and hydroxylamine (B1172632) can react with DHA to form a diverse range of five, six, and seven-membered heterocyclic systems. researchgate.netclockss.org

The utility of DHA as a precursor is demonstrated by its application in the synthesis of numerous heterocyclic families. These include, but are not limited to, pyrazoles, isoxazoles, pyridones, pyrimidines, benzodiazepines, and benzothiazepines. researchgate.netimist.ma For example, the reaction of DHA with various hydrazines can yield pyrazoline and pyrazole (B372694) derivatives. clockss.org The Vilsmeier-Haack reaction on arylhydrazones of DHA has been used to generate 4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles. researchgate.net Furthermore, derivatives of DHA, such as 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one, serve as intermediates for synthesizing other complex heterocycles like thiazoles and furopyranones. researchgate.netimist.ma The Claisen-Schmidt condensation of DHA with aldehydes produces chalcone (B49325) analogues, which are themselves valuable intermediates for further heterocyclic synthesis. clockss.org

Examples of Heterocyclic Systems Synthesized from DHA
Heterocyclic ClassReactant/Reaction TypeReference
Pyrazoles/PyrazolinesReaction with hydrazines clockss.org
AzetidinonesReaction with primary aromatic amines and chloroacetyl chloride clockss.org
ThiazolesFrom 3-bromoacetyl derivative with thioamides/thiourea (B124793) researchgate.net
PyridonesRearrangement reactions with amine nucleophiles researchgate.net
BenzodiazepinesReaction with o-phenylenediamine (B120857) derivatives researchgate.netimist.ma
FuropyranonesIntramolecular cyclization of 3-bromoacetyl derivative imist.ma

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-4-hydroxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

PKLPQOJFHFGVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20892343, DTXSID60892342, DTXSID70874033, DTXSID801015814
Record name (3E)-3-(1-Hydroxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione
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Record name 3-(1-Hydroxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione
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Record name 3-Acetyl-2-hydroxy-6-methyl-4H-pyran-4-one
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Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Solid
Record name 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one
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CAS No.

771-03-9, 520-45-6, 45990-86-1, 16807-48-0
Record name Dehydroacetic acid
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Record name Dehydroacetic Acid [USAN]
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Record name 3-(1-Hydroxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione
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Record name 3-Acetyl-2-hydroxy-6-methyl-4H-pyran-4-one
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Record name 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one
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Record name 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one
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Melting Point

109 °C
Record name 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one
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Synthetic Methodologies for 3 Acetyl 4 Hydroxy 6 Methyl 2h Pyran 2 One and Its Derivatives

Classical Synthetic Approaches

The foundational methods for synthesizing the 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one core structure rely on well-established organic reactions, primarily involving the self-condensation of β-keto esters or related compounds.

The general mechanism proceeds as follows:

Deprotonation of the α-carbon of ethyl acetoacetate (B1235776) to form an enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of a second molecule of ethyl acetoacetate.

Intramolecular cyclization of the resulting intermediate.

Elimination of ethanol (B145695) and water to form the final aromatic pyrone ring.

This biomimetic strategy is efficient for producing the core scaffold and is considered a foundational approach in the synthesis of 4-hydroxy-2-pyrones. mdpi.com

Beyond the self-condensation of ethyl acetoacetate, other classical condensation strategies have been developed to form the pyran-2-one ring. One such method involves the reaction of acylketenes. researchgate.net These highly reactive intermediates can be generated in situ and undergo cyclization to form the desired product. researchgate.net

Another approach utilizes the reaction of stable ketenes with dicarbonyl compounds. For example, chloroformylketenes, generated in situ from corresponding acid chlorides, react with symmetrical diketones or derivatives of acetoacetic acid to afford 4-hydroxy-2-pyrones in good yields. mdpi.com Similarly, the reaction of diketene (B1670635) with compounds containing an active methylene (B1212753) group, such as ethyl acetoacetate, can also lead to the formation of this compound. researchgate.net

Furthermore, 3-acyl-substituted 4-hydroxy-2-pyrones can be synthesized through the self-condensation of β-ketoacids, which are themselves obtained via the acylation of Meldrum's acid with acyl chlorides followed by hydrolysis. mdpi.com These methods provide alternative routes to the pyrone core and allow for variation in the substituent groups.

Contemporary Synthetic Strategies

Modern synthetic efforts have focused on developing more efficient and versatile methods to not only synthesize the parent compound but also to generate a wide array of its derivatives for various applications. These strategies often prioritize atom economy, procedural simplicity, and the ability to create molecular diversity.

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step. nih.govsemanticscholar.org These reactions are highly efficient and allow for the rapid generation of libraries of structurally diverse compounds. mdpi.com In the context of this compound, it is often used as a key building block in MCRs to create a variety of fused and substituted heterocyclic systems. researchgate.net

A common strategy involves the one-pot condensation of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound, which can be a derivative of this compound or a related pyrone. semanticscholar.orgscielo.br The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent intramolecular cyclization. semanticscholar.orgmdpi.com The use of various catalysts, including eco-friendly options like lactic acid, can promote these reactions efficiently. iau.ir

For instance, a three-component, one-pot condensation of aryl aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and acetamide (B32628) or acetonitrile (B52724) can be catalyzed by acids like p-toluenesulfonic acid or chlorosulfonic acid to produce 3-[(acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones in excellent yields and short reaction times. researchgate.net

The table below summarizes representative multi-component reactions for the synthesis of pyran derivatives.

Reactant 1Reactant 2Reactant 3CatalystConditionsProduct TypeReference
Aryl AldehydeMalononitrile1,3-CyclohexanedioneDodecylbenzenesulfonic acid (DBSA)Water microemulsion, 80°C4H-Pyran derivatives scielo.br
AldehydeMalononitrileDimedoneNano-Fe3O4Ethanol, Reflux4H-Pyran scaffolds semanticscholar.org
Aryl Aldehyde4-hydroxy-6-methyl-2H-pyran-2-oneAcetonitrileChlorosulfonic acidRoom Temperature3-[(acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones researchgate.net
Phenylglyoxal hydrate1,3-dimethylbarbituric acid4-hydroxy-6-methyl-2H-pyran-2-one-Ethanol, RefluxSubstituted pyrimidine-pyranone adduct mdpi.com
Aromatic AldehydeMalononitrile4‐hydroxycoumarinLactic acidWater/Ethanol, 50°C3,4-dihydropyrano[c]chromenes iau.ir

Targeted Synthesis of Specific Analogues

The this compound scaffold is also a valuable starting material for the targeted synthesis of more complex, often biologically relevant, heterocyclic analogues. These syntheses typically involve multi-step sequences where the pyran-2-one ring is modified or used as a template to construct new ring systems.

One strategy involves the ring-opening and recyclization of pyran-2-one derivatives. For example, a complex derivative, 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, can react with various carbon nucleophiles like cyanoacetamide or 1H-benzimidazol-2-ylacetonitrile. nih.gov These reactions lead to the opening of the pyranone ring, followed by a recyclization event that incorporates the nucleophile to form novel pyridine (B92270) and pyrido[1,2-a]benzimidazole (B3050246) derivatives. nih.gov

Similarly, condensation reactions can be used to build new structures onto the pyranone core. The reaction of 3-formylchromone with 2,4-pentanedione, catalyzed by ammonium (B1175870) acetate (B1210297), results in a complex cascade involving initial condensation, cleavage of the pyrone ring by ammonia, and subsequent cyclization to afford 3-acetyl-5-(2-hydroxybenzoyl)-2-methyl-pyridines. mdpi.com These targeted approaches demonstrate the utility of the pyran-2-one structure as a versatile platform for accessing specific and complex molecular architectures. nih.gov

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reaction Sites on the Pyranone Nucleus

The chemical behavior of the 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one molecule is dictated by the distribution of electron density, which creates several sites susceptible to either electrophilic or nucleophilic attack. The pyran-2-one ring contains three electrophilic centers, making it vulnerable to nucleophilic reactions that often lead to ring-opening and rearrangement. masterorganicchemistry.com

Electrophilic Centers: The primary electrophilic sites are the carbon atoms of the carbonyl groups and other positions in the ring that are rendered electron-deficient. A nucleophile can, in principle, attack several positions on the molecule byjus.com:

C2 (Lactone Carbonyl): The carbon of the cyclic ester is a classic electrophilic site.

C4 (Enone Carbonyl): The carbonyl carbon at the 4-position is also a target for nucleophiles.

Acetyl Carbonyl: The side-chain acetyl group at the C3 position provides another reactive carbonyl carbon.

C6 Position: This carbon, being part of a conjugated system, is susceptible to conjugate addition by nucleophiles.

Nucleophilic Centers: Conversely, the molecule also possesses nucleophilic character, allowing it to react with electrophiles. The aromatic nature of the 2H-pyran-2-one ring facilitates electrophilic substitution reactions, which typically occur at the C3 and C5 positions. masterorganicchemistry.com The enolic hydroxyl group at C4 also imparts nucleophilic character to the ring system.

Interactive Table: Reactivity Sites of the Pyranone Nucleus
PositionType of SiteNature of AttackGoverning Factors
C2 (Lactone Carbonyl C)ElectrophilicNucleophilic AttackPolarity of C=O bond, Ring Strain
C4 (Enone Carbonyl C)ElectrophilicNucleophilic AttackConjugation, Polarity of C=O bond
C6ElectrophilicConjugate (Michael) AdditionExtended π-conjugation
Acetyl Carbonyl CElectrophilicNucleophilic AttackPolarity of C=O bond
C3 and C5NucleophilicElectrophilic AttackElectron density from enol/enolate system

Pyran Ring Rearrangement Reactions

The inherent reactivity of the pyranone ring makes it susceptible to various rearrangement reactions, particularly when treated with nucleophiles. These transformations often involve the opening of the heterocyclic ring, followed by a subsequent recyclization event to form new carbo- or heterocyclic structures.

The pyran-2-one ring of dehydroacetic acid can undergo fascinating rearrangement reactions involving its opening under the influence of various nucleophilic reagents. organic-chemistry.org This process is a powerful method for converting the readily available pyranone scaffold into a diverse range of other heterocyclic systems.

The general mechanism involves the initial attack of a nucleophile at one of the electrophilic centers of the ring (typically C2, C4, or C6). This leads to the cleavage of a C-O or C-C bond and the formation of an open-chain intermediate. This intermediate, possessing reactive functional groups, can then undergo intramolecular cyclization to yield a new, stable heterocyclic ring. A wide variety of nitrogen-based nucleophiles, such as ammonia, primary amines, hydrazines, and hydroxylamine (B1172632), have been employed to generate pyridones, pyrazoles, isoxazoles, and other valuable heterocyclic compounds. organic-chemistry.org For instance, the reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while primary amines can yield substituted pyridin-2-ones.

Dehydroacetic acid and its derivatives are excellent starting materials for constructing fused heterocyclic systems through intramolecular cyclization reactions. These reactions typically proceed in two stages: first, a derivative of DHA is synthesized to introduce a new reactive moiety, which then participates in a ring-closing reaction with a part of the original pyranone structure.

One prominent example is the synthesis of pyrano[4,3-b]pyran-4,5-diones. This is achieved by first condensing dehydroacetic acid with a fluorine-containing ester, such as ethyl trifluoroacetate, in the presence of a strong base like lithium hydride. The resulting 3-acetoacetyl-4-hydroxy-6-methylpyrone intermediate then undergoes an intramolecular cyclization when treated with concentrated sulfuric acid, yielding the fused pyranopyran dione (B5365651) system. scite.ai

Another strategy involves the Knoevenagel condensation of dehydroacetic acid with various aromatic aldehydes to form chalcone (B49325) analogues (3-cinnamoyl-4-hydroxy-6-methyl-2-pyrones). These α,β-unsaturated ketone derivatives are versatile intermediates. For example, their reaction with binucleophiles like o-aminothiophenol can lead to the formation of fused seven-membered rings, such as 1,5-benzothiazepines, through a sequence of conjugate addition and intramolecular cyclization. scite.ai

Functional Group Transformations

Beyond reactions that alter the pyranone nucleus, the functional groups attached to the ring—namely the acetyl and enolic hydroxyl groups—can be selectively transformed.

The halogenation of dehydroacetic acid can be controlled to achieve selective substitution at different positions on the molecule, depending on the reagents and reaction conditions. Specifically, bromination has been studied extensively, affording several different monobrominated derivatives. wikipedia.org

The reaction of dehydroacetic acid with molecular bromine (Br₂) in a non-polar solvent can lead to substitution at the C5 position, yielding 5-bromodehydroacetic acid. In contrast, when the bromination is catalyzed by hydrogen bromide (HBr), substitution occurs at the acetyl side chain to give the 3-bromoacetyl derivative. The use of N-bromosuccinimide (NBS) provides further control. A thermal, non-photochemical reaction with NBS also results in the 3-bromoacetyl product. However, under photochemical conditions (i.e., in the presence of light), radical bromination occurs at the most reactive C-H bond of the 6-methyl group. wikipedia.org

Interactive Table: Selective Bromination of Dehydroacetic Acid
Reagent(s)ConditionsPosition of BrominationProduct
Br₂StandardC55-Bromodehydroacetic acid
Br₂ / HBr (catalyst)Acid-catalyzedC3-acetyl group3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one
N-Bromosuccinimide (NBS)ThermalC3-acetyl group3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one
N-Bromosuccinimide (NBS)PhotochemicalC6-methyl group3-Acetyl-6-(bromomethyl)-4-hydroxy-2H-pyran-2-one

Dehydroacetic acid possesses two principal carbonyl functionalities susceptible to reduction: the ketone of the 3-acetyl group and the ester (lactone) within the pyranone ring. The selective reduction of these groups can be achieved by choosing an appropriate reducing agent based on its known reactivity.

The reduction of aldehydes and ketones is readily accomplished with mild reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com Esters and lactones, being less reactive, are generally resistant to NaBH₄ but can be reduced by stronger agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.combyjus.com

Applying this selectivity to dehydroacetic acid allows for predictable transformations:

Selective Reduction with NaBH₄: Treatment with sodium borohydride is expected to selectively reduce the acetyl ketone to a secondary alcohol, yielding 4-hydroxy-3-(1-hydroxyethyl)-6-methyl-2H-pyran-2-one, while leaving the lactone carbonyl untouched. youtube.com

Non-selective Reduction with LiAlH₄: As a more powerful reducing agent, lithium aluminum hydride is capable of reducing both the ketone and the lactone. masterorganicchemistry.comyoutube.com This reaction would likely reduce the acetyl group to a secondary alcohol and simultaneously reduce the lactone. The reduction of the lactone would involve ring opening to produce a diol.

These selective reductions provide pathways to new derivatives with modified functional groups for further synthetic applications.

Condensation Reactions (e.g., Claisen-Schmidt)

The Claisen-Schmidt condensation is a crucial carbon-carbon bond-forming reaction in organic synthesis, involving the reaction between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org For this compound, also known as dehydroacetic acid, this reaction provides a direct pathway for the synthesis of various chalcone-like derivatives. The reactivity is centered on the acetyl group at the C-3 position of the pyranone ring, as the methyl hydrogens of this group are acidic and can be removed by a base to initiate the condensation. researchgate.netresearchgate.net

The reaction is a type of crossed aldol (B89426) condensation that proceeds under basic or acidic conditions. numberanalytics.comrsc.org The general mechanism, when base-catalyzed, involves three primary steps:

Enolate Formation: A base abstracts an α-hydrogen from the methyl carbon of the acetyl group of this compound. This deprotonation results in the formation of a resonance-stabilized enolate ion. numberanalytics.comwikipedia.org

Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step leads to the formation of a tetrahedral β-hydroxy ketone intermediate (an aldol addition product). numberanalytics.com

Dehydration: The intermediate β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to yield a more stable, conjugated system. The final product is an α,β-unsaturated ketone, commonly referred to as a chalcone derivative. numberanalytics.com

Research has demonstrated the successful synthesis of chalcones derived from this compound by reacting it with various substituted aromatic aldehydes. researchgate.net These reactions are typically carried out in the presence of an organic base, such as piperidine, which acts as a catalyst. The choice of aldehyde and reaction conditions influences the yield of the final product. researchgate.net

The table below summarizes the results from condensation reactions between this compound and a selection of aromatic aldehydes.

Aromatic AldehydeCatalyst/SolventProductYield (%)Reference
BenzaldehydePiperidine/Isopropanol3-(1-Oxo-3-phenyl-2-propenyl)-4-hydroxy-6-methyl-2H-pyran-2-one75 researchgate.net
4-MethylbenzaldehydePiperidine/Isopropanol3-(1-Oxo-3-(4-methylphenyl)-2-propenyl)-4-hydroxy-6-methyl-2H-pyran-2-one70 researchgate.net
4-MethoxybenzaldehydePiperidine/Isopropanol3-(1-Oxo-3-(4-methoxyphenyl)-2-propenyl)-4-hydroxy-6-methyl-2H-pyran-2-one65 researchgate.net
4-ChlorobenzaldehydePiperidine/Isopropanol3-(1-Oxo-3-(4-chlorophenyl)-2-propenyl)-4-hydroxy-6-methyl-2H-pyran-2-one55 researchgate.net
4-NitrobenzaldehydePiperidine/Isopropanol3-(1-Oxo-3-(4-nitrophenyl)-2-propenyl)-4-hydroxy-6-methyl-2H-pyran-2-one30 researchgate.net

Derivatives and Analogues: Synthesis and Structural Diversification

Schiff Base Derivatives

Schiff bases, characterized by the azomethine (>C=N–) group, are readily synthesized from 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. The synthesis typically involves the condensation reaction between the acetyl group of the pyrone and a primary amine. ekb.egresearchgate.net This reaction provides a straightforward method for introducing a wide range of substituents into the molecule, depending on the nature of the amine used.

Table 1: Examples of Schiff Base Derivatives from this compound
Amine ReactantResulting Schiff Base Structure/TypeReference
o-Phenylenediamine (B120857)N,N'-phenylene-diylbis[3-(1-aminoethyl)-6-methyl-2H-pyran-2,4(3H)-dione] irb.hr
m-PhenylenediamineBis-derivative linking two pyrone units irb.hr
2,2'-(Ethylenedioxy)diethylamineDibasic tetradentate ligand researchgate.netmdpi.com
4-HydroxybenzoylhydrazideTridentate hydrazone Schiff's base wjpps.com

Cinnamoyl Pyrone Derivatives

Cinnamoyl pyrone derivatives, which are chalcone (B49325) analogues of dehydroacetic acid, are synthesized through the base-catalyzed Claisen-Schmidt condensation. researchgate.net This reaction involves the acetyl group of this compound and various substituted aromatic aldehydes. researchgate.net The resulting products, 3-cinnamoyl-4-hydroxy-6-methyl-2-pyrones, incorporate an α,β-unsaturated carbonyl system, which extends the conjugation of the molecule. researchgate.net

The synthesis allows for the introduction of a wide variety of aryl groups depending on the aldehyde used. researchgate.net The structure of these derivatives is characterized by the presence of the 4-hydroxy-2-pyrone system and a trans-conformation in the cinnamoyl fragment, which is generally the most stable tautomeric form. researchgate.net These compounds are important intermediates in organic synthesis, serving as precursors for the creation of other heterocyclic compounds. researchgate.net

Table 2: Synthesis of Cinnamoyl Pyrone Derivatives
Aromatic AldehydeResulting Derivative ClassSynthetic MethodReference
Various substituted benzaldehydes3-Cinnamoyl-4-hydroxy-6-methyl-2-pyronesClaisen-Schmidt Condensation researchgate.netresearchgate.net

Hydrazone Derivatives

Hydrazones are another important class of derivatives obtained from this compound. They are typically synthesized by the reaction of the pyrone's acetyl group with hydrazine (B178648) or its substituted derivatives, such as phenylhydrazine, 2,4-dinitrophenylhydrazine, and various carbohydrazides. researchgate.netresearchgate.netnih.govwikipedia.org The reaction involves the condensation of the carbonyl group with the amino group of the hydrazine. nih.gov

The synthesis can be tailored to produce a wide range of hydrazones by varying the hydrazine reactant. For example, reacting DHA with 4-hydroxybenzoylhydrazide yields 4-Hydroxy-N'-(1-(4-hydroxy-5-methyl-2-oxo-2H-pyran-3-yl)ethylidene)benzohydrazide. wjpps.com These derivatives are of interest due to their structural features, including the azomethine group (C-N-N) and an acidic N-H proton, which make them versatile ligands for forming metal complexes. nih.gov The structural characterization of these compounds is routinely performed using FT-IR and NMR spectroscopy, confirming the presence of the hydrazone linkage. nih.govnih.gov

Table 3: Examples of Hydrazone Derivatives
Hydrazine ReactantResulting Hydrazone DerivativeReference
Hydrazine hydrateBasic hydrazone of DHA researchgate.net
2,4-Dinitrophenyl hydrazine(E)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-6-methyl-2-oxo-2H-pyran-4-ol researchgate.net
Substituted benzoylhydrazidesN'-substituted benzohydrazides wjpps.com
2-Nitrophenyl hydrazine4-hydroxy-6-methyl-3-(1-(2-(2-nitrophenyl) hydrazineylidene) ethyl)-2H-pyran-2-one researchgate.net

Enamine Analogues

Enamine analogues of this compound are synthesized to enhance its biological properties. nih.govresearchgate.net The synthesis involves the reaction of the acetyl group with various primary or secondary amines, leading to the formation of an enaminone structure. This structure is characterized by a keto-amine tautomeric form. irb.hr A series of these derivatives has been synthesized and evaluated for antibacterial activity, with some showing improved potency compared to the parent compound. nih.gov For example, derivatives prepared with methylamine (B109427) and phenylamine demonstrated enhanced activity against E. coli and S. aureus. nih.gov

Thiazole (B1198619) and Pyrazole (B372694) Fused Systems

The pyrone ring of dehydroacetic acid is an excellent scaffold for constructing fused heterocyclic systems, particularly those containing thiazole and pyrazole rings. researchgate.net These syntheses often proceed through multi-step reactions or one-pot multicomponent approaches.

Pyrazole Derivatives: Pyrazoles are commonly synthesized from DHA via the Knorr pyrazole synthesis. researchgate.netnih.govhilarispublisher.com This typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. DHA itself or its derivatives, such as hydrazones or chalcones, can serve as the dicarbonyl precursor. researchgate.netresearchgate.net For instance, arylhydrazones of DHA can undergo a Vilsmeier-Haack reaction to yield 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles. researchgate.net This reaction keeps the pyrone moiety of DHA intact. Another route involves reacting DHA with heterocyclic hydrazide derivatives to form pyrazole-substituted pyrones. researchgate.net

Thiazole Derivatives: The synthesis of thiazoles often utilizes the Hantzsch thiazole synthesis. researchgate.net This can involve reacting a bromoacetyl derivative of DHA with thiourea (B124793) or thiosemicarbazide. researchgate.netresearchgate.net For example, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, synthesized from DHA, is a key intermediate for creating various thiazole-containing heterocycles. researchgate.net

Fused and Hybrid Systems: Multicomponent reactions have been developed to efficiently synthesize complex molecules containing both thiazole and pyrazole rings linked to a pyrone or coumarin (B35378) core. researchgate.netresearchgate.net These reactions combine methodologies like the Hantzsch thiazole and Knorr pyrazole syntheses in a single pot, offering an operationally simple and efficient route to novel heterocyclic frameworks. researchgate.netresearchgate.net

Table 4: Synthesis of Thiazole and Pyrazole Systems from DHA Derivatives
DHA Derivative UsedReagentsResulting HeterocycleSynthetic MethodReference
Arylhydrazones of DHAVilsmeier-Haack reagent (POCl₃/DMF)Formyl-pyrazolesVilsmeier-Haack reaction researchgate.net
Chalcones of DHAHydrazine hydratePyrazolesCondensation/Cyclization researchgate.net
3-Bromoacetyl-DHAThiosemicarbazide, 3-(acetoacetyl)coumarinThiazolyl-pyrazole-chromen-2-onesOne-pot multicomponent reaction researchgate.netresearchgate.net
DHAAcetoacetylpyrazole, bisnucleophilesPyrimidobenzimidazole, pyrimidopyrimidineCondensation/Cyclization niscpr.res.in

Other Novel Heterocyclic Hybrids

The chemical reactivity of this compound makes it a valuable synthon for a wide range of other heterocyclic compounds. researchgate.net Its derivatives serve as building blocks for systems with potential biological activities.

Various synthetic strategies have been employed to convert DHA into novel heterocyclic frameworks:

Pyranopyrazoles and Pyrazolopyridines: These fused systems are designed to combine the structural features of pyrazole with pyrone or pyridine (B92270) moieties. researchgate.net

Pyrimidines and Pyridazines: DHA derivatives can be cyclized with appropriate reagents to form six-membered heterocyclic rings like pyrimidines and pyridazines. researchgate.net

Benzodiazepine (B76468) Derivatives: Condensation reactions on DHA have proven useful for preparing benzodiazepine derivatives. researchgate.net

Chalcone-Based Hybrids: Chalcone analogues derived from DHA are key intermediates for synthesizing a multitude of biologically active molecules and heterocyclic compounds. researchgate.netnih.gov

The versatility of DHA as a starting material is evident in the sheer number of heterocyclic scaffolds that can be generated, underscoring its importance in synthetic organic chemistry. researchgate.netscilit.com

Coordination Chemistry and Metal Complexation

Ligand Design and Synthesis Utilizing 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one

Dehydroacetic acid serves as a foundational molecule for the synthesis of a wide array of ligands, most notably Schiff bases. abebooks.com These ligands are typically synthesized through the condensation reaction of the acetyl group's carbonyl carbon in DHA with the primary amino group of various compounds like amines, aminophenols, and hydrazines. researchgate.nettsijournals.comsphinxsai.com This versatility allows for the creation of bidentate, tridentate, and tetradentate ligands with specific donor atom sets (e.g., ON, ONNO, N2O2), which can then be used to form stable complexes with various metal ions. tsijournals.comijpsr.comkoreascience.kr

Examples of ligand synthesis starting from DHA include:

Schiff Bases: Reaction with aromatic amines such as 2-aminopyridine, 2,4-dibromoaniline, and o-chloroaniline yields bidentate Schiff base ligands. samipubco.comlbp.worldresearchgate.net Asymmetrical tetradentate Schiff bases can be synthesized using o-phenylenediamine (B120857), DHA, and other aldehydes like 4-N,N-diethylamino salicylaldehyde (B1680747) or 5-bromo salicylaldehyde. sphinxsai.comijpsr.com

Hydrazones: Condensation with hydrazides, like naphthyl aceto hydrazide, results in hydrazone ligands. nih.gov Similarly, dehydroacetic acid-4-methyl-2-quinolylhydrazone (DAMQH) is formed from the reaction of DHA with the appropriate quinolylhydrazone. ias.ac.in

Thiosemicarbazones: Ligands such as dehydroacetic acid-N(4)-methylthiosemicarbazone and dehydroacetic acid-N(4)-phenylthiosemicarbazone are prepared by reacting DHA with substituted thiosemicarbazides. nih.gov

The resulting ligands, often featuring enhanced structural complexity and specific donor atoms, are then used to chelate metal ions, leading to complexes with tailored properties. abebooks.comtsijournals.com

Metal Complex Formation with Transition and Post-Transition Metals

Dehydroacetic acid and its derivatives readily form stable complexes with a wide range of transition and post-transition metals. The deprotonated hydroxyl group and the carbonyl oxygen of the acetyl group are the primary coordination sites in the parent DHA molecule. tandfonline.comtandfonline.com In its derivative ligands, such as Schiff bases, the imino or azomethine nitrogen atom also becomes a key coordination site. koreascience.krlbp.world

Complex formation is often studied in solution using potentiometric titrations, where a drop in pH upon addition of a metal ion to the ligand solution indicates the release of a proton and subsequent complexation. tandfonline.comtandfonline.com The stability constants of these complexes have been determined for numerous divalent metal ions, often following the Irving-Williams order: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ias.ac.in

A diverse array of metal complexes have been synthesized and characterized, including those with:

Divalent Transition Metals: Cu(II), Ni(II), Co(II), Mn(II), and Zn(II) are extensively studied, typically forming complexes with 1:1 or 1:2 metal-to-ligand stoichiometries. researchgate.nettandfonline.comtandfonline.comsciforum.net Cadmium(II) complexes have also been reported. samipubco.comscirp.org

Trivalent Transition Metals: Complexes with Fe(III) and Cr(III) have been synthesized, often exhibiting octahedral geometry. sphinxsai.comkoreascience.krsamipubco.comnih.gov

Other Transition Metals: Palladium(II) and Iridium(III) complexes have been prepared from Schiff bases derived from DHA and 4-chloro-2-aminophenol. tsijournals.com

Lanthanides: The formation of complexes with lanthanide ions such as Sm(III) and Eu(III) has been demonstrated, yielding compounds with unique coordination geometries. ijpsr.com

Post-Transition Metals: Organotin(IV) complexes have been synthesized through one-pot reactions involving DHA, a thiosemicarbazide, and a diorganotin oxide. nih.gov

The formation of these complexes is spontaneous, as indicated by negative Gibbs free energy (ΔG) values calculated from stability constants. ias.ac.in

Structural Elucidation of Metal Complexes

Key Characterization Techniques:

TechniqueInformation ProvidedReferences
Elemental Analysis Confirms the empirical formula and stoichiometry (metal-to-ligand ratio) of the complex. tsijournals.comsphinxsai.comkoreascience.krsamipubco.com
Infrared (IR) Spectroscopy Identifies the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, O-H, C=N) upon complexation. A shift in the ν(C=O) and disappearance of the ν(O-H) band indicate coordination through the carbonyl oxygen and deprotonated hydroxyl group. The appearance of new bands at lower frequencies confirms the formation of M-O and M-N bonds. tsijournals.comkoreascience.krresearchgate.net
¹H-NMR Spectroscopy Provides information on the ligand's structure and confirms complex formation by showing shifts in proton signals, particularly the disappearance of the enolic -OH proton signal upon chelation. tsijournals.comsphinxsai.comsamipubco.com
Mass Spectrometry Determines the molecular weight of the ligand and its complexes, further confirming their proposed structures. tsijournals.comsphinxsai.com
X-Ray Diffraction (XRD) Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the crystal system (e.g., monoclinic, tetragonal, orthorhombic). sphinxsai.comijpsr.comkoreascience.krsamipubco.com

Based on these characterization methods, various geometries have been proposed for the metal complexes. For instance, octahedral geometries are common for Ni(II), Co(II), Fe(III), and Mn(II) complexes, particularly when coordinated with water or other ancillary ligands. koreascience.krlbp.worldscirp.orgnih.gov Square planar geometries are often suggested for Cu(II) and Pd(II) complexes, while tetrahedral structures have been proposed for some Cu(II) and Zn(II) chelates. tsijournals.comscirp.orgnih.gov

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes derived from dehydroacetic acid are crucial for understanding their geometry and the nature of the metal-ligand bonding. These properties are primarily investigated using UV-Visible spectroscopy and magnetic susceptibility measurements.

Magnetic Susceptibility: Magnetic moment measurements at room temperature help determine the number of unpaired electrons in the metal center, which is indicative of the complex's geometry and the metal's oxidation state.

Octahedral Complexes: High-spin octahedral complexes of Co(II) (d⁷) typically exhibit magnetic moments in the range of 4.90-4.91 B.M., while Ni(II) (d⁸) complexes show moments around 3.0-3.2 B.M. researchgate.net Fe(III) and Mn(II) complexes are also frequently found in high-spin octahedral configurations. koreascience.krlbp.world

Square Planar Complexes: Cu(II) (d⁹) complexes often adopt a square planar geometry with magnetic moments around 1.77 B.M. lbp.world

Diamagnetic Complexes: Pd(II) complexes are typically square planar and diamagnetic. tsijournals.com

Electronic Spectroscopy (UV-Vis): The electronic spectra of these complexes provide valuable information about the d-d electronic transitions and charge-transfer bands, which are characteristic of the coordination environment around the metal ion.

In the free ligand, absorption bands are typically observed in the UV region, corresponding to π-π* transitions. researchgate.net

Upon complexation, these bands may shift (hypsochromic or bathochromic shifts), and new bands appear in the visible region due to d-d transitions of the metal ion. researchgate.netlibretexts.org

For example, octahedral Ni(II) complexes typically show three spin-allowed transitions, while octahedral Co(II) complexes also display characteristic bands corresponding to their electronic transitions. researchgate.net The positions of these bands are used to calculate ligand field parameters (e.g., 10Dq, Racah parameter B), which provide insight into the ligand field strength and the covalent character of the metal-ligand bond. researchgate.netresearchgate.net

The combined analysis of magnetic and spectral data allows for the confident assignment of the geometry of the complexes, as summarized in the table below for representative examples.

Table of Geometries and Properties for Selected Metal Complexes:

Metal IonProposed GeometryMagnetic Moment (B.M.)Key Electronic TransitionsReferences
Cu(II)Square Planar~1.77d-d transitions around 15151 cm⁻¹ lbp.world
Ni(II)Octahedral~3.16Three spin-allowed transitions (³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P)) lbp.worldresearchgate.net
Co(II)Octahedral~4.90Three spin-allowed transitions (⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P)) lbp.worldresearchgate.net
Fe(III)Octahedral~5.85Transitions from ⁶A₁g ground state lbp.world
Mn(II)Octahedral~5.80Spin-forbidden transitions from ⁶A₁g ground state lbp.world
Pd(II)Square PlanarDiamagneticNot applicable tsijournals.com
Cd(II)TetrahedralDiamagneticNot applicable scirp.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. Analysis of ¹H and ¹³C NMR spectra provides unambiguous evidence for the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the different types of protons present. A sharp singlet is observed for the methyl group at the C6 position of the pyran ring, typically appearing around δ 2.27 ppm. researchgate.net Another singlet, corresponding to the acetyl group's methyl protons, is found further downfield at approximately δ 2.68 ppm. researchgate.net The vinyl proton at the C5 position gives rise to a singlet at about δ 5.92 ppm. researchgate.net A highly deshielded signal, often appearing as a broad singlet around δ 16.71 ppm, is characteristic of the enolic hydroxyl proton at C4, which is involved in strong intramolecular hydrogen bonding with the acetyl carbonyl group. researchgate.net This significant downfield shift is a key indicator of the enol tautomer's predominance in solution.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The methyl carbon of the C6-methyl group resonates at approximately δ 20.36 ppm, while the acetyl methyl carbon appears around δ 29.63 ppm. researchgate.net The olefinic carbon C5 is observed at δ 101.13 ppm, and the C3 carbon, to which the acetyl group is attached, is found near δ 99.59 ppm. researchgate.net The signals for the oxygen-bearing carbons appear further downfield: C6 at δ 160.77 ppm, the lactone carbonyl (C2) at δ 168.89 ppm, and the enolic C4 at δ 180.84 ppm. researchgate.net The carbonyl carbon of the acetyl group is the most deshielded, with a chemical shift of approximately δ 204.91 ppm. researchgate.net

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are employed to further confirm the structural assignments by showing correlations between protons and carbons. These advanced analyses solidify the structural elucidation proved by 1D NMR. researchgate.net

¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ researchgate.net
Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C6-CH2.27 (s, 3H)20.36
COCH2.68 (s, 3H)29.63
C5-H5.92 (s, 1H)101.13
OH16.71 (s, 1H)-
C2-168.89
C3-99.59
C4-180.84
C6-160.77
COCH₃-204.91

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. researchgate.netnih.gov The spectra are characterized by several key absorption bands. A very broad band in the IR spectrum, typically in the region of 3200-2500 cm⁻¹, is assigned to the stretching vibration of the strongly intramolecularly hydrogen-bonded O-H group. The stretching vibrations of the carbonyl groups give rise to intense and distinct bands. The lactone carbonyl (C=O) stretching is generally observed around 1720-1700 cm⁻¹, while the acetyl carbonyl, which is conjugated and involved in hydrogen bonding, appears at a lower frequency, typically in the 1660-1640 cm⁻¹ range. researchgate.net The C=C double bond stretching vibrations of the pyran ring are found in the 1650-1550 cm⁻¹ region. nih.govresearchgate.net The assignments of these vibrational bands are often supported by quantum chemical calculations. researchgate.netnih.gov

Key IR Absorption Bands for this compound
Vibrational ModeApproximate Frequency (cm⁻¹)Reference
O-H stretch (intramolecular H-bond)3200-2500 (broad) nih.govresearchgate.net
C=O stretch (lactone)1720-1700 researchgate.net
C=O stretch (acetyl, H-bonded)1660-1640 researchgate.net
C=C stretch (pyran ring)1650-1550 nih.govresearchgate.net

Mass Spectrometry (MS, LC-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI-MS), this compound exhibits a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 168, which corresponds to its molecular formula C₈H₈O₄. researchgate.netnist.gov High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern provides structural information. Common fragments observed include ions at m/z 153 (loss of a methyl group, [M-CH₃]⁺), m/z 125, m/z 85, m/z 69, and a particularly intense peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are useful for analyzing the compound in complex mixtures.

Major Fragments in the Mass Spectrum of this compound researchgate.net
m/zProposed Fragment IonRelative Intensity (%)
168[M]⁺100
153[M-CH₃]⁺63.5
125[M-CH₃CO]⁺33
85-80
69-29.6
43[CH₃CO]⁺93

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the pyran-2-one ring and the acetyl group results in characteristic absorption bands. In ethanol (B145695), this compound typically shows absorption maxima (λ_max) around 307 nm. researchgate.net Additional absorption bands may be observed at shorter wavelengths, for instance, around 227 nm and 207 nm. researchgate.net The position and intensity of these bands are sensitive to the solvent and the pH of the solution, reflecting changes in the electronic structure of the molecule upon protonation or deprotonation. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the parent compound itself is not detailed in the provided sources, studies on its derivatives, such as (E)-4-Hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-one, confirm the planar nature of the pyranone ring. nih.gov These studies reveal the presence of strong intramolecular hydrogen bonds, for example, between the hydroxyl group and an adjacent carbonyl oxygen. researchgate.netnih.gov The crystal packing is often stabilized by intermolecular hydrogen bonds, forming extended supramolecular architectures. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a compound. The analysis measures the change in mass of a sample as a function of temperature. For a derivative of this compound, TGA showed that the compound was thermally stable up to 513 K (240 °C), after which decomposition begins. nih.gov This indicates a relatively high thermal stability for this class of compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. As this compound is a diamagnetic organic molecule with no unpaired electrons in its ground state, it is EPR-silent. Therefore, EPR spectroscopy is not a standard technique for the direct characterization of this compound. It would only become relevant in studies involving the generation of radical species from the molecule or its interaction with paramagnetic metal centers.

Tautomeric Forms and Their Spectroscopic Signatures

The molecular structure of this compound, a compound belonging to the β-dicarbonyl class, facilitates the phenomenon of prototropic tautomerism. This results in the compound existing as an equilibrium mixture of several structural isomers that differ in the location of a proton and the position of double bonds. The most significant of these equilibria is the keto-enol tautomerism. The position of this equilibrium is sensitive to the compound's physical state (crystalline solid versus solution) and the nature of the solvent, including its polarity and hydrogen-bonding capability. nih.govnih.govnih.gov

Among the possible tautomeric forms, research indicates that two enolic forms are predominant. researchgate.net In the crystalline state, experimental and computational studies on closely related homologs have shown that the 4-hydroxy enol tautomer is the most stable and, therefore, the dominant form. researchgate.net This stability is largely attributed to the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the acetyl carbonyl oxygen, creating a stable six-membered ring-like structure.

The primary tautomeric forms in equilibrium are the enol form (A) and the keto form (B), as illustrated below:

Enol Form (A): 3-(1-hydroxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione

Keto Form (B): this compound

Tautomeric forms of this compound
Figure 1. The primary keto-enol tautomeric equilibrium of this compound.

The differentiation and characterization of these tautomers are accomplished through various advanced spectroscopic techniques, each providing unique signatures for the distinct structural features of the keto and enol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for investigating tautomeric equilibria, as the process is often slow on the NMR timescale, allowing for the observation of distinct signals for each form present in solution. encyclopedia.pub The chemical shifts and coupling constants provide definitive evidence for the predominant tautomer.

Expected ¹H NMR Signatures: The enol form is characterized by the presence of a downfield signal for the enolic proton, the chemical shift of which is highly dependent on solvent and concentration due to hydrogen bonding. In contrast, the keto form would exhibit signals corresponding to protons on the α-carbon.

Expected ¹³C NMR Signatures: The carbon spectra are equally informative. The enol form displays signals for sp²-hybridized carbons of the C=C double bond, whereas the keto form shows a signal for an sp³-hybridized α-carbon. The chemical shifts of the carbonyl carbons also differ significantly between the two forms.

Table 1: Expected NMR Spectroscopic Data for Tautomers of this compound

Tautomer Spectroscopy Expected Chemical Shift (δ) / Signature Interpretation
Enol Form ¹H NMR~14-17 ppm (broad s, 1H)Enolic hydroxyl proton (OH) involved in strong intramolecular H-bonding.
~5.5-6.0 ppm (s, 1H)Vinylic proton on the pyran ring.
~2.0-2.5 ppm (s, 3H)Methyl protons of the acetyl group.
¹³C NMR~190-200 ppmCarbonyl carbon of the acetyl group.
~160-170 ppmCarbonyl carbon of the pyranone ring.
~160-180 ppmEnolic carbon (C-OH).
~90-100 ppmVinylic carbon adjacent to the acetyl group.
Keto Form ¹H NMR~3.5-4.5 ppm (s, 2H)Protons on the α-carbon (CH₂) of the acetyl group.
~5.5-6.0 ppm (s, 1H)Vinylic proton on the pyran ring.
~2.0-2.5 ppm (s, 3H)Methyl protons of the acetyl group.
¹³C NMR~200-210 ppmKeto-carbonyl carbon of the acetyl group.
~160-170 ppmCarbonyl carbon of the pyranone ring.
~160-175 ppmC-4 carbon bearing the hydroxyl group.
~45-60 ppmα-carbon (CH₂) of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy distinguishes between tautomers by detecting their characteristic vibrational frequencies, particularly those of the carbonyl (C=O) and hydroxyl (O-H) functional groups. researchgate.netresearchgate.net

The enol form, stabilized by intramolecular hydrogen bonding, typically exhibits a very broad O-H stretching band at lower frequencies. It also shows distinct C=O and C=C stretching vibrations from its conjugated system. The keto form, lacking the enolic hydroxyl group, is characterized by multiple sharp C=O stretching bands corresponding to the pyranone and acetyl carbonyls. researchgate.net

Table 2: Characteristic IR Absorption Bands for Tautomeric Forms

Tautomer Vibrational Mode Expected Frequency (cm⁻¹) Description
Enol Form O-H stretch2500-3200 (very broad)Intramolecularly hydrogen-bonded hydroxyl group.
C=O stretch (pyranone)~1700-1720Carbonyl of the α-pyrone ring.
C=O stretch (H-bonded acetyl)~1600-1620Carbonyl of the acetyl group, frequency lowered by H-bonding.
C=C stretch~1550-1580Stretching of the endocyclic and exocyclic double bonds.
Keto Form C=O stretch (pyranone)~1720-1740Unconjugated carbonyl of the α-pyrone ring.
C=O stretch (acetyl)~1705-1725Carbonyl of the unconjugated acetyl group.
O-H stretch3200-3500 (broad)Hydroxyl group at the C-4 position.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extent of conjugation in the tautomers directly influences their absorption maxima (λ_max). The enol form possesses a more extended conjugated π-electron system compared to the keto form. This increased conjugation results in a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths (a bathochromic or red shift). unibo.it The position and intensity of these absorption bands can be influenced by solvent polarity. nih.gov

Table 3: General UV-Visible Spectroscopic Characteristics

Tautomer Electronic System Expected λ_max Range Remarks
Enol Form Extended conjugation280-350 nmThe π → π* transition is of lower energy due to the larger conjugated system involving the pyranone ring and the enol moiety.
Keto Form Less conjugated250-300 nmThe π → π* transition is of higher energy. A weaker n → π* transition for the carbonyl groups may also be observed.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, B3LYP, HSA)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to study pyran-2-one derivatives, offering a balance between computational cost and accuracy. researchgate.nettandfonline.com The B3LYP hybrid functional is a commonly used method within DFT for these types of calculations. tandfonline.comnih.govnih.gov Hirshfeld Surface Analysis (HSA) is another computational tool used to analyze intermolecular interactions within a crystal structure. tandfonline.comnih.govresearchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scifiniti.comresearchgate.net For pyran-2-one derivatives, calculations are often performed using DFT with the B3LYP functional and basis sets like 6-311G** or 6-311++G**. tandfonline.comscifiniti.comresearchgate.net These calculations have shown that the pyran ring of related molecules is essentially flat. scifiniti.comresearchgate.net

Once the geometry is optimized, vibrational frequencies can be predicted. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The predicted spectra (Infrared and Raman) can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes. scifiniti.comscifiniti.comekb.eg For a derivative, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, calculations using the B3LYP/6-311G** level were able to successfully reproduce the experimental IR and Raman spectra. scifiniti.comresearchgate.net

Table 1: Example of Calculated vs. Experimental Vibrational Frequencies for a Pyran-2-one Derivative Note: Data is illustrative for a related pyran-2-one structure.

Vibrational Mode Calculated Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)
O-H stretch ~3400 ~3450
C=O stretch (acetyl) ~1720 ~1715
C=O stretch (lactone) ~1680 ~1685
C=C stretch ~1640 ~1645

The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For pyran-2-one derivatives, studies have shown that the HOMO and LUMO are typically located on the pyran ring system. scifiniti.comresearchgate.netscifiniti.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Pyran-2-one Derivative Note: Data is illustrative for a related pyran-2-one structure, calculated via DFT/B3LYP.

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -2.1
Energy Gap (ΔE) 4.4

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Potential (μ): The escaping tendency of electrons, calculated as -(I + A) / 2.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons, calculated as μ² / (2η).

Studies on related pyran-2-one compounds have used these descriptors to compare the reactivity of different tautomeric forms. scifiniti.comresearchgate.net For example, in one study, the tautomeric form B of a pyran-2-one derivative was found to have a higher ionization energy, electron affinity, and electrophilicity index than form A. scifiniti.comresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Molecular dynamics (MD) simulations, in particular, are used to study the physical movements of atoms and molecules over time. This approach provides detailed information on the conformational changes and intermolecular interactions of a compound, especially in a biological context. nih.gov

For compounds related to 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, MD simulations have been used to investigate the stability of ligand-receptor complexes. nih.govajchem-a.com For instance, simulations can reveal whether a compound remains stably bound within the active site of an enzyme, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. nih.gov Such studies are crucial for understanding how a molecule might exert a biological effect at the atomic level. ajchem-a.com

Prediction of Activity Spectra for Substances (e.g., PASS)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based solely on its 2D structural formula. nih.govakosgmbh.de The software compares the structure of a query molecule to a large database of known biologically active substances, working on the principle that a compound's structure determines its activity. nih.gov

The output of a PASS analysis is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). genexplain.com A Pa value greater than 0.7 suggests a high likelihood that the compound exhibits that specific activity. researchgate.net PASS can predict thousands of biological activities, including pharmacological effects and mechanisms of action. genexplain.com This tool is valuable in the early stages of drug discovery to identify potential therapeutic applications for a compound like this compound and to guide further experimental testing. akosgmbh.deresearchgate.net

Molecular Mode of Action Studies

Computational studies are instrumental in elucidating the molecular mode of action of bioactive compounds. By combining techniques like quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can build a comprehensive model of how a molecule interacts with a biological target. tandfonline.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific interactions involved. ajchem-a.com Quantum chemical calculations of electronic structure and reactivity descriptors (see 7.1.2 and 7.1.3) help explain why these interactions are favorable. Finally, molecular dynamics simulations (see 7.2) can validate the stability of the docked complex and characterize its dynamic behavior over time. nih.gov These integrated computational approaches provide a powerful framework for understanding the molecular mechanisms underlying the biological activity of this compound and its derivatives.

Biological Activities and Mechanistic Investigations in Vitro

Antimicrobial Activity

3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one is recognized for its broad-spectrum antimicrobial properties, functioning as a bactericide and a potent fungicide. medchemexpress.comresearchgate.netatamankimya.com Its efficacy extends to various bacteria, yeasts, and molds. researchgate.netatamankimya.com

Dehydroacetic acid (DHA) has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In vitro studies have established its efficacy, with specific minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) determined for key bacterial species. For instance, the MIC for Escherichia coli has been reported as 0.42 mg/mL, with an MBC of 1.69 mg/mL. medchemexpress.com For Staphylococcus aureus, the MIC is reported as 0.84 mg/mL, with an MBC of 1.69 mg/mL. medchemexpress.com

The development of enamine derivatives of dehydroacetic acid has been explored to enhance its antibacterial potency. nih.govresearchgate.net One such derivative, N-Me (4b), exhibited a five-fold greater MIC and an eleven-fold greater MBC against E. coli when compared to the parent compound. nih.govresearchgate.net Another derivative, N-Ph (4d), was identified as a particularly potent inhibitor of S. aureus growth. nih.gov These findings suggest that structural modifications can significantly augment the antibacterial spectrum and efficacy of the core pyrone structure. nih.gov

Antibacterial Activity of this compound (Dehydroacetic Acid) and its Derivatives
CompoundBacterial StrainActivity TypeConcentration (mg/mL)Reference
Dehydroacetic AcidEscherichia coliMIC0.42 medchemexpress.com
Dehydroacetic AcidEscherichia coliMBC1.69 medchemexpress.com
Dehydroacetic AcidStaphylococcus aureusMIC0.84 medchemexpress.com
Dehydroacetic AcidStaphylococcus aureusMBC1.69 medchemexpress.com
Enamine Derivative (4b, N-Me)Escherichia coliMIC0.08 nih.gov
Enamine Derivative (4b, N-Me)Escherichia coliMBC0.15 nih.gov
Enamine Derivative (4b, N-Me)Staphylococcus aureusMIC0.30 nih.gov
Enamine Derivative (4b, N-Me)Staphylococcus aureusMBC0.60 nih.gov

The compound is described as a powerful fungicide. researchgate.net Research has shown its effectiveness against a range of pathogenic fungi. researchgate.net Specifically, it has demonstrated inhibitory activity against agricultural pathogens such as Fusarium graminearum, Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia solani. researchgate.net In one study, dehydroacetic acid achieved 100% inhibition of both S. sclerotiorum and B. cinerea in vitro. researchgate.net The fungicidal activity has been reported to vary, with effective concentrations ranging from 1.6 to 50 mg/mL against causative agents of dermatomycosis, including dermatophytes and Candida spp. nih.gov

While direct studies on this compound are limited, research into its derivatives has shown significant promise. A library of 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones (CHPs), synthesized from dehydroacetic acid, was evaluated against Mycobacterium tuberculosis H37Rv. medchemexpress.comnih.govresearchgate.net Several of these derivatives displayed appreciable antituberculosis activity. medchemexpress.comresearchgate.net Two compounds in particular, 2a and 2u, exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL. medchemexpress.comnih.govresearchgate.net This level of activity is noteworthy as it approaches that of established antituberculosis drugs like ethambutol (B1671381) and streptomycin. researchgate.net Further investigation into one of these derivatives, CHP, confirmed a minimum bactericidal concentration (MBC) of 4 μg/mL against M. tuberculosis H37Rv. researchgate.net

Antituberculosis Activity of 3-Cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one Derivatives
Compound DerivativeBacterial StrainActivity TypeConcentration (µg/mL)Reference
CHP (2a)Mycobacterium tuberculosis H37RvMIC4 medchemexpress.comnih.govresearchgate.net
CHP (2u)Mycobacterium tuberculosis H37RvMIC4 medchemexpress.comnih.govresearchgate.net
CHPMycobacterium tuberculosis H37RvMBC4 researchgate.net

Antiprotozoal Activity (e.g., Anti-Toxoplasma Gondii)

The antiprotozoal potential of dehydroacetic acid has been noted, particularly through its derivatives and in combination formulations. Chalcones based on dehydroacetic acid have been reported to possess antiprotozoal activities. scialert.net Furthermore, a combination of dehydroacetic acid and p-chloro-m-xylenol has demonstrated significant in vitro activity against protozoan species commonly associated with trichomoniasis. researchgate.net Specific studies focusing on the efficacy against Toxoplasma gondii were not identified in the reviewed literature.

Antiviral Activity (e.g., Anti-HIV Integrase, Herpes Virus VPG)

The pyranone scaffold is a subject of interest in antiviral research. Substituted analogs of 3-acetyl-4-hydroxy-2-pyranones and their difluoridoborate complexes have been identified as novel inhibitors of HIV-1 integrase (IN). researchgate.net HIV-1 integrase is a crucial enzyme for the replication of the virus, making it a key therapeutic target. nih.gov In one study, a specific difluoridoborate complex, compound 9, was the most active, with IC₅₀ values of 9 µM for 3'-processing inhibition and 3 µM for strand transfer inhibition. researchgate.net Information regarding the activity of this compound against Herpes Virus VPG was not found in the reviewed scientific literature.

Anti-HIV-1 Integrase Activity of a 3-Acetyl-4-hydroxy-2-pyranone Derivative
CompoundTargetInhibition StepIC₅₀ (µM)Reference
Compound 9 (Difluoridoborate complex)HIV-1 Integrase3'-Processing9 researchgate.net
Compound 9 (Difluoridoborate complex)HIV-1 IntegraseStrand Transfer3 researchgate.net

Antineoplastic Activity (In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines)

Dehydroacetic acid and its derivatives have demonstrated significant antineoplastic activity in various cancer cell lines. In vitro studies have shown that it can inhibit the growth of colorectal carcinoma cell lines (HCT-116 and HCT-15) and cervical carcinoma cell lines (HeLa and SiHa) in a time and dose-dependent manner. researchgate.net

A derivative, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP), has been investigated for its effect on human ovarian carcinoma cells (OVCAR-3 and OVCAR-420). nih.gov An MTT assay revealed a significant, dose-dependent inhibition of cell viability. nih.gov The maximum inhibition was 87% in OVCAR-3 cells at a concentration of 30 µM and 74% in OVCAR-420 cells at 50 µM after 72 hours of treatment. nih.gov

The mechanism of this antineoplastic activity appears to be, at least in part, through the induction of apoptosis. researchgate.netnih.gov In the study with CHP on ovarian cancer cells, apoptosis analysis using annexin (B1180172) V/PI double staining followed by flow cytometry showed that 59% of OVCAR-3 cells and 52% of OVCAR-420 cells underwent apoptosis. nih.gov

In Vitro Antineoplastic Activity of 3-Cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP)
Cancer Cell LineAssayConcentration (µM)EffectReference
OVCAR-3 (Ovarian Carcinoma)MTT3087% inhibition of cell viability nih.gov
OVCAR-420 (Ovarian Carcinoma)MTT5074% inhibition of cell viability nih.gov
OVCAR-3 (Ovarian Carcinoma)Annexin V/PI-59% apoptotic cells nih.gov
OVCAR-420 (Ovarian Carcinoma)Annexin V/PI-52% apoptotic cells nih.gov

Modulation of Cellular Pathways (e.g., Mitochondrial Pathway, Caspase Activation, Cell Cycle)

While direct studies on the modulation of cellular pathways by this compound are limited, research on structurally similar compounds provides insights into its potential biological activities. A notable example is 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP), a derivative that has been investigated for its effects on human ovarian carcinoma cells. nih.gov

In vitro studies on CHP have demonstrated its ability to induce apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. nih.gov This process is initiated by an increase in reactive oxygen species (ROS), which leads to changes in the mitochondrial membrane potential. nih.gov A key event in this pathway is the release of cytochrome c from the mitochondria into the cell's cytosol. nih.gov

Once in the cytosol, cytochrome c contributes to the activation of a cascade of enzymes known as caspases, which are central to the execution of apoptosis. Specifically, CHP treatment has been shown to lead to the activation of caspase-3. nih.gov The pro-apoptotic effects of CHP are further supported by its influence on the Bcl-2 family of proteins, with an observed increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, investigations into the effect of CHP on the cell cycle of ovarian carcinoma cells revealed that it can induce cell cycle arrest at the G2/M phase. nih.gov This arrest is associated with a decrease in the expression of key regulatory proteins, cyclin B1 and cyclin-dependent kinase 1 (CDK1), which are essential for the transition from the G2 to the M phase of the cell cycle. nih.gov

These findings for a closely related derivative suggest that this compound could potentially exhibit similar activities, though further research is required for confirmation.

Table 1: Effects of 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) on Cellular Pathways in Ovarian Carcinoma Cells

Cellular PathwayObserved Effect of CHPKey Molecular Changes
Mitochondrial Pathway Induction of apoptosisIncreased ROS, decreased mitochondrial membrane potential, release of cytochrome c
Caspase Activation Activation of apoptotic cascadeIncreased expression of active Caspase-3
Bcl-2 Family Regulation Shift towards pro-apoptotic signalingIncreased Bax expression, decreased Bcl-2 expression
Cell Cycle Arrest at G2/M phaseDecreased expression of Cyclin B1 and CDK1

Enzyme Inhibition Studies (e.g., HPPD Inhibition)

Herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) are crucial for weed control in agriculture. nih.gov HPPD is a key enzyme in the tyrosine catabolism pathway, which is common to both plants and animals. bibliotekanauki.pl In plants, this pathway is essential for the biosynthesis of plastoquinones and tocopherols, which are vital for photosynthesis and antioxidant defense. nih.gov Inhibition of HPPD leads to a depletion of these essential compounds, resulting in the characteristic bleaching of new plant tissues and eventual plant death. nih.gov

A number of commercial herbicides belong to the class of HPPD inhibitors, including mesotrione, which is a triketone herbicide. nih.govnih.gov The molecular structure of these inhibitors often mimics the natural substrate of the enzyme, 4-hydroxyphenylpyruvate. bibliotekanauki.pl A key structural feature for potent HPPD inhibition has been identified as a 2-benzoylethen-1-ol substructure, with a substituent at the ortho-position of the aryl ring being critical for herbicidal activity. nih.gov

While this compound belongs to a class of compounds that could potentially interact with HPPD, specific studies demonstrating its inhibitory activity against this enzyme are not widely documented in the available literature. However, the general mechanism of HPPD inhibition by triketone herbicides involves their binding to the active site of the enzyme, thereby preventing the binding of the natural substrate. bibliotekanauki.pl

Biological Interactions (e.g., DNA Binding)

The interaction of small molecules with DNA is a significant area of research, particularly in the development of new therapeutic agents. While there is no direct evidence of this compound binding to DNA, studies on its derivatives provide some insights.

Research has been conducted on a ruthenium(II) complex containing a Schiff base derived from this compound, namely 2-hydroxy-benzoic acid [1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-ethylidene]-hydrazide. nih.gov The study aimed to determine the mode of binding of this complex to Herring sperm DNA. nih.gov The results from various solution-based studies suggested that the ruthenium(II) complex binds to DNA through a non-intercalative mode. nih.gov Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, while non-intercalative binding can occur through mechanisms such as groove binding or electrostatic interactions.

Corrosion Inhibition Mechanisms in Material Science

In the field of material science, this compound has been utilized as a precursor for the synthesis of effective corrosion inhibitors. A novel Schiff base synthesized from 3-acetyl-4-hydroxy-6-methyl-(2H)pyran-2-one and 2,2'-(ethylenedioxy)diethylamine has been shown to be a potent corrosion inhibitor for mild steel in a 1 M HCl solution. nih.govresearchgate.net

The mechanism of corrosion inhibition by this Schiff base involves its adsorption onto the surface of the mild steel. nih.govresearchgate.net This adsorption creates a protective layer that isolates the metal from the corrosive acidic medium. The inhibition efficiency was found to increase with an increasing concentration of the inhibitor. nih.govresearchgate.net

The adsorption process is understood to occur through both physisorption and chemisorption. nih.govresearchgate.net Physisorption involves weaker, non-specific forces of attraction between the inhibitor molecules and the metal surface, while chemisorption involves the formation of stronger chemical bonds through the sharing or transfer of electrons. The adsorption of this particular Schiff base was found to follow the Langmuir adsorption model, which describes the formation of a monolayer of the inhibitor on the metal surface. nih.govresearchgate.net

Quantum chemical calculations have further elucidated the mechanism, indicating the presence of atomic sites within the Schiff base molecule with nucleophilic and electrophilic characteristics. nih.govresearchgate.net These sites can engage in electronic interactions with the charged surface of the mild steel, facilitating the adsorption and formation of the protective film. nih.govresearchgate.net

Table 2: Corrosion Inhibition Properties of a Schiff Base Derived from this compound

PropertyDescription
Inhibitor Schiff base of 3-acetyl-4-hydroxy-6-methyl-(2H)pyran-2-one and 2,2'-(ethylenedioxy)diethylamine
Protected Material Mild steel
Corrosive Medium 1 M HCl
Inhibition Mechanism Adsorption onto the metal surface
Types of Adsorption Physisorption and Chemisorption
Adsorption Model Langmuir adsorption isotherm
Effect of Concentration Inhibition efficiency increases with increasing concentration

Neuroprotective Effects and Brain Function Upregulation (in vitro or mechanistic studies)

For instance, certain pyran-containing compounds have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

In vitro models of neurotoxicity are commonly used to screen for compounds with neuroprotective potential. One such model involves inducing oxidative stress in neuronal cells using agents like 6-hydroxydopamine (6-OHDA). mdpi.comnih.gov This neurotoxin is known to generate reactive oxygen species, leading to neuronal cell damage and death, and is often used to model the neurodegenerative processes seen in Parkinson's disease. mdpi.com Studies on other classes of compounds, such as porphyran (B1173511) derivatives, have shown that they can offer protection against 6-OHDA-induced cytotoxicity, although the mechanism may not always involve the restoration of mitochondrial function. nih.gov

Given the structural diversity and biological activity of pyran derivatives, it is plausible that this compound or its derivatives could exhibit neuroprotective effects. However, dedicated in vitro studies are necessary to investigate this potential and to elucidate the underlying mechanisms, which could involve antioxidant activity, enzyme inhibition, or modulation of cellular signaling pathways involved in neuronal survival.

Structure Activity Relationship Sar Studies of 3 Acetyl 4 Hydroxy 6 Methyl 2h Pyran 2 One Analogues

Impact of Substituent Modifications on Biological Efficacy

Modifications to the scaffold of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one have been shown to significantly influence its biological activity, particularly its antibacterial, anticancer, and anti-inflammatory properties.

Antibacterial Activity:

A notable study on enamine derivatives of dehydroacetic acid has provided detailed insights into the SAR for antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The key findings from the modification of the enamine group are summarized below. researchgate.netnih.govnih.gov

One of the primary observations was the effect of alkyl chain length at the enamine nitrogen. An increase in the alkyl chain length was found to have a negative impact on antibacterial activity. For instance, the unsubstituted enamine derivative exhibited greater potency than its methylated and ethylated counterparts. nih.gov

The introduction of a phenyl ring as a substituent on the enamine nitrogen generally led to an improvement in antibacterial activity. However, increasing the alkyl linker length between the nitrogen atom and the phenyl ring tended to decrease this enhanced activity. Furthermore, the saturation of the phenyl ring to a cyclohexyl group significantly diminished the antibacterial efficacy, highlighting the importance of the aromaticity of the phenyl ring for potent activity. nih.gov

Among the synthesized analogues, the N-phenyl derivative was identified as the most potent inhibitor of S. aureus growth. On the other hand, the N-methyl derivative demonstrated the best broad-spectrum activity, with a significant improvement in both the minimum inhibitory concentration (MIC) and minimum biocidal concentration (MBC) against E. coli when compared to the parent dehydroacetic acid. researchgate.netnih.govnih.gov

CompoundSubstituent (R)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Dehydroacetic Acid->1000>1000
4aH250500
4bMe250200
4cEt500500
4dPh125500
4eCH₂Ph500250
4f(CH₂)₂Ph500500
4gCyclohexyl>1000>1000

Anticancer and Anti-inflammatory Activity:

Research into other biological activities has also revealed important SAR trends. For instance, novel pyridine (B92270) conjugates of dehydroacetic acid have been synthesized and evaluated for their anticancer potential. These studies demonstrated that certain derivatives exhibit potent activity against human breast cancer (MCF-7) and human lung cancer (A-549) cell lines. nih.govresearchgate.net The specific substitutions on the pyridine ring were found to be critical for the observed cytotoxic effects.

In the realm of anti-inflammatory applications, a series of 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-S-benzylthiopyrimidines have been synthesized. Certain derivatives, particularly those with 4-methyl, 4-chloro, and 3-nitro substituents on the 6-aryl group of the pyrimidine ring, displayed considerable anti-inflammatory and analgesic activities.

Rational Design Principles for Enhanced Activity

The collective findings from SAR studies on this compound analogues have led to the formulation of several rational design principles aimed at enhancing their biological activity.

A key principle revolves around the modulation of lipophilicity . The introduction of various substituents allows for the fine-tuning of the molecule's lipophilic character, which in turn affects its ability to cross biological membranes and interact with target sites. For antibacterial agents, a balanced lipophilicity appears to be crucial, as excessively long alkyl chains can diminish activity. nih.gov

Steric factors and molecular conformation also play a pivotal role. The size and shape of the substituents can influence the binding affinity of the molecule to its biological target. The observation that a planar phenyl group is superior to a non-planar cyclohexyl group for antibacterial activity suggests that a specific spatial arrangement is necessary for optimal interaction with the target. nih.gov

Furthermore, the incorporation of specific pharmacophoric features is a vital design strategy. For instance, the enamine moiety in the antibacterial derivatives acts as a key functional group. Similarly, the introduction of pyridine and pyrimidine rings has been shown to be a successful strategy for developing anticancer and anti-inflammatory agents, respectively. These heterocyclic systems can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules, thereby enhancing the compound's potency.

In essence, the rational design of novel this compound analogues with enhanced biological efficacy hinges on a multi-pronged approach that considers the interplay of electronic effects, lipophilicity, steric constraints, and the strategic incorporation of functional groups capable of specific interactions with biological targets.

Biosynthesis and Natural Occurrence

Enzymatic Pathways and Precursors

The biosynthesis of 4-hydroxy-2-pyrones, the structural class to which 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one belongs, is catalyzed by enzymes known as polyketide synthases (PKS). urfu.rumdpi.com These enzymatic pathways involve the sequential condensation of small carboxylic acid units, mirroring a biomimetic strategy. urfu.ru

The fundamental precursors for the polyketide chain elongation that leads to pyrone formation are activated acyl starter units and malonyl-CoA-derived extender units. mdpi.com The process involves repeating Claisen condensations to assemble the polyketide backbone. mdpi.com Specifically, structural fragments such as acetyl-CoA and malonyl-CoA are utilized by the polyketidase enzymes to construct the molecule. mdpi.com For instance, the closely related compound, triacetic acid lactone, is considered a bioprivileged molecule because it can be synthesized from carbohydrates through biological methods, highlighting the link between simple sugars and polyketide synthesis. encyclopedia.pubmdpi.com The formation of this compound follows these general polyketide synthesis principles, starting from acetyl-CoA and involving subsequent additions of malonyl-CoA units, followed by cyclization and other modifications to yield the final structure.

Table 1: Key Precursors and Enzymes in Biosynthesis

Role Name General Function
Enzyme Polyketide Synthase (PKS) Catalyzes the iterative condensation of acyl units to form the polyketide chain. urfu.rumdpi.com
Starter Unit Acetyl-CoA Often serves as the initial building block for the polyketide chain. mdpi.com
Extender Unit Malonyl-CoA Provides the two-carbon units for the elongation of the polyketide chain. mdpi.com

| Ultimate Source | Carbohydrates | Can be biologically converted into the necessary precursors for polyketide synthesis. encyclopedia.pubmdpi.com |

Natural Sources and Isolation

4-Hydroxy-2-pyrones are widely distributed in nature as secondary metabolites. urfu.ru They have been identified in a diverse range of organisms, including bacteria, fungi, microbes, plants, and insects. encyclopedia.puburfu.ru

The compound this compound has been specifically isolated from the plant Solandra nitida. researchgate.net Related 3-acetyl-α-pyrone compounds, known as Csypyrones B, have been isolated from the fungus Aspergillus oryzae. encyclopedia.pub The presence of this structural motif across different biological kingdoms underscores its significance in natural product chemistry. Other related simple pyrones, like triacetic acid lactone, were first isolated from Penicillium stipitatum. encyclopedia.pubmdpi.com The general method for obtaining these compounds involves isolation from these natural sources, which remains a primary strategy alongside biotechnological production. encyclopedia.pub

Table 2: Natural Sources of this compound and Related Pyrones

Compound Class Specific Compound Natural Source Organism Type
3-Acyl-4-hydroxy-2-pyrones This compound Solandra nitida Plant
3-Acyl-4-hydroxy-2-pyrones Csypyrones B Aspergillus oryzae Fungus

Academic and Research Applications As a Chemical Probe

As a Scaffold for Novel Compound Libraries in Organic Synthesis

3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, commonly known as dehydroacetic acid (DHA), is a highly versatile and valuable scaffold in organic synthesis and medicinal chemistry. researchgate.netresearchgate.net Its unique structural features, including a pyran-2-one core and multiple reactive sites, make it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net Researchers have extensively utilized DHA to generate diverse compound libraries, which are instrumental in the discovery of new pharmacologically active agents. researchgate.net The reactivity of DHA allows for its transformation into various heterocyclic systems, positioning it as a "privileged medicinal scaffold" in drug development. researchgate.net

The synthetic utility of DHA stems from its ability to undergo various chemical reactions, including condensations and rearrangements. researchgate.netresearchgate.net The pyran ring can be opened by different nucleophilic reagents, leading to the formation of new heterocyclic structures. researchgate.net This adaptability has enabled the creation of libraries containing compounds such as pyrazoles, isoxazoles, pyridones, pyrimidines, and benzodiazepines. researchgate.netresearchgate.net For instance, the condensation of DHA with aldehydes and ammonium (B1175870) acetate (B1210297) yields trisubstituted pyridine (B92270) derivatives through the Hantzsch pyridine synthesis. researchgate.net Furthermore, reactions with hydrazines can produce corresponding pyrazole (B372694) derivatives. researchgate.net

The generation of Schiff bases from DHA by reacting it with various primary amines represents another significant application. samipubco.com These Schiff bases and their metal complexes exhibit a broad spectrum of biological activities and serve as important intermediates for further chemical modifications. samipubco.com The versatility of DHA as a foundational molecule is evident in the diverse range of heterocyclic systems that can be synthesized from it, providing a rich source of novel compounds for biological screening. researchgate.netresearchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from Dehydroacetic Acid (DHA)

Heterocyclic System Synthetic Approach Reference
Pyridines Condensation with aldehydes and ammonium acetate (Hantzsch synthesis) researchgate.net
Pyrazoles Reaction with hydrazine (B178648) derivatives researchgate.netresearchgate.net
Schiff Bases Condensation with aliphatic or aromatic primary amines samipubco.com
Isoxazoles Reaction with hydroxylamine (B1172632) hydrochloride researchgate.net
Pyrimidines Ring opening and rearrangement with suitable nucleophiles researchgate.net
1,5-Benzodiazepines Reaction with o-phenylenediamine (B120857) derivatives researchgate.net
Thiazolines Multi-step synthesis involving transformation of acetoacetyl derivatives researchgate.net

Tools for Investigating Biological Pathways (Mechanistic Probes)

Beyond its role as a synthetic scaffold, this compound and its derivatives serve as valuable chemical probes for investigating biological pathways. These compounds allow researchers to study and modulate the function of specific proteins and cellular processes, providing insights into disease mechanisms and potential therapeutic targets.

One key application is in the study of enzyme inhibition. Derivatives of DHA have been synthesized and evaluated for their inhibitory effects against a range of enzymes. researchgate.net For example, a hydrazone derivative of DHA was found to be an effective inhibitor of enzymes such as BSA, trypsin, amylase, lipase, and cathepsins B and H, with its activity verified through both computational docking and experimental enzyme inhibition studies. researchgate.net This demonstrates the potential of DHA-based compounds to act as specific probes to understand enzyme structure and function.

Derivatives of this pyran-2-one have also been instrumental in dissecting bacterial communication and virulence pathways. A notable example is the inhibition of biofilm formation in Pseudomonas aeruginosa, a significant drug-resistant pathogen. nih.gov A specific class of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives was identified as potent biofilm inhibitors. nih.gov Further mechanistic studies revealed that a promising inhibitor from this class specifically targets the Pseudomonas Quinolone Signal (PQS) pathway, a key quorum-sensing system that regulates virulence factors. The compound was shown to inhibit the expression of pqsA, a crucial gene in the PQS pathway, and consequently reduce the production of the PQS-regulated virulence factor, pyocyanin (B1662382). nih.gov This specific activity allows these compounds to be used as probes to study the intricacies of the PQS signaling cascade.

Additionally, this compound has been implicated in modulating gene expression and cellular functions. It has been shown to increase the rate constant for the reaction involving dehydroacetic acid, a change attributed to its effect on the response element for the gene that encodes ribonucleotide reductase. biosynth.com This finding suggests its utility as a tool to investigate the regulation of specific genes. The compound has also been noted for potential neuroprotective effects, possibly through the upregulation of mitochondrial functions and neurotransmitter levels, indicating its value in neurobiological research. biosynth.com

Table 2: Biological Pathways and Targets Investigated Using DHA and Its Derivatives

Biological Target/Pathway Investigating Compound Observed Effect Research Focus Reference
Various Enzymes (BSA, trypsin, amylase, etc.) Hydrazone derivative of DHA Enzyme Inhibition Understanding enzyme-inhibitor interactions researchgate.net
P. aeruginosa Biofilm Formation (PQS Pathway) 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivative Inhibition of pqsA expression and pyocyanin production Dissecting bacterial quorum sensing and virulence nih.gov
Gene Expression (Ribonucleotide Reductase) This compound Altered gene response element activity Investigating regulation of gene expression biosynth.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Dehydroacetic acid (DHA)
4-hydroxy-6-methyl-3-(1-(2-(2-nitrophenyl) hydrazineylidene) ethyl)-2H-pyran-2-one
2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one
Pyrazole
Isoxazole
Pyridone
Pyrimidine
1,5-Benzodiazepine
Thiazoline
Chalcone (B49325)

Q & A

Q. What are the optimized synthetic routes for 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is commonly synthesized via base-catalyzed condensation of ethyl acetoacetate and methyl vinyl ketone, followed by cyclization and oxidation. Alternative routes include acetylacetone and ethyl acetoacetate condensation. Key factors:
  • Base selection : NaOH or KOH enhances cyclization efficiency .
  • Temperature control : Optimal cyclization occurs at 80–100°C, avoiding side reactions like over-oxidation.
  • Purification : Crystallization from ethanol/water mixtures achieves >90% purity. Industrial-scale production uses continuous reactors for consistent heat management .
    Table 1: Comparison of Synthetic Routes
PrecursorsBaseYield (%)Purity (%)
Ethyl acetoacetate + MVKNaOH7892
Acetylacetone + EAAKOH7288

Q. How is the structural characterization of DHA and its derivatives performed?

  • Methodological Answer :
  • X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) and hydrogen-bonding networks. For example, hydrazone derivatives exhibit planar configurations with N–H···O hydrogen bonds stabilizing crystal packing .
  • NMR spectroscopy : 1^1H NMR identifies substituent positions (e.g., acetyl group at δ 2.3 ppm; pyranone ring protons at δ 5.8–6.2 ppm). 13^{13}C NMR confirms carbonyl groups (C=O at δ 165–175 ppm) .
  • Mass spectrometry : HRMS (ESI-TOF) verifies molecular ions (e.g., [M+H]⁺ at m/z 169.05 for C₈H₈O₄) .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activities of DHA (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies arise from assay conditions and derivative structural variations. Strategies include:
  • Dose-response profiling : Antimicrobial activity (MIC 25–50 µg/mL) is observed at lower concentrations than cytotoxic thresholds (IC₅₀ >100 µg/mL) .
  • Structural modulation : Hydrazone derivatives (e.g., this compound hydrazones) show enhanced selectivity by altering membrane permeability in bacteria vs. mammalian cells .
  • Pathway-specific assays : Apoptosis induction in cancer cells is confirmed via caspase-3 activation assays, while non-cancer cells are screened for ROS generation to exclude off-target effects .

Q. What computational approaches are used to predict DHA’s reactivity and interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) to predict redox behavior. Solvent models (e.g., PCM) simulate aqueous reactivity .
  • Molecular docking : DHA’s acetyl and hydroxyl groups form hydrogen bonds with bacterial enoyl-ACP reductase (FabI), explaining antimicrobial action. Docking scores (e.g., −8.2 kcal/mol) correlate with experimental MIC values .
  • QSAR models : Correlate substituent electronegativity with bioactivity. For example, electron-withdrawing groups at C-3 enhance antifungal potency .

Q. How does the crystal packing of DHA derivatives influence their pharmaceutical applications?

  • Methodological Answer :
  • Hydrogen-bond analysis : In hydrazone derivatives, N–H···O bonds create 1D chains, improving thermal stability (decomposition >200°C) and solubility in polar solvents .
  • Polymorph screening : Differential Scanning Calorimetry (DSC) identifies stable polymorphs for formulation. For example, Form I (monoclinic) has higher bioavailability than Form II (triclinic) .
  • Co-crystallization : Co-crystals with nicotinamide enhance dissolution rates by 40% in simulated gastric fluid .

Methodological Notes

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., broth microdilution for antimicrobial activity vs. MTT for cytotoxicity) .
  • Advanced Characterization : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions in crystals .
  • Synthetic Optimization : Use DoE (Design of Experiments) to statistically optimize reaction parameters (e.g., Taguchi methods for base concentration and temperature) .

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Feasible Synthetic Routes

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Reactant of Route 1
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 2
Reactant of Route 2
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.